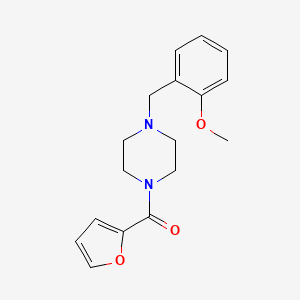
1-(2-furoyl)-4-(2-methoxybenzyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-furoyl)-4-(2-methoxybenzyl)piperazine, commonly known as FMP, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FMP is a piperazine derivative that has been synthesized through a series of chemical reactions. The compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
作用机制
The mechanism of action of FMP is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer growth and inflammation. FMP has been found to inhibit the activity of various enzymes and proteins that are involved in these pathways, including COX-2, NF-κB, and AKT. The compound has also been found to induce apoptosis in cancer cells, which may contribute to its antitumor effects.
Biochemical and Physiological Effects:
FMP has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which contribute to inflammation and pain. FMP has also been found to induce apoptosis in cancer cells, which may contribute to its antitumor effects.
实验室实验的优点和局限性
The advantages of using FMP in lab experiments include its potent biological activities, which make it a promising candidate for drug development. The compound has been extensively studied, and its synthesis has been optimized to improve the yield and purity of the product. However, the limitations of using FMP in lab experiments include its complex synthesis process, which requires the use of various reagents and catalysts, and its limited solubility in water, which may affect its bioavailability.
未来方向
There are several future directions for the research on FMP. One potential direction is the development of FMP-based drugs for the treatment of cancer and inflammation. The compound has been shown to exhibit potent antitumor and anti-inflammatory effects, making it a promising candidate for drug development. Another potential direction is the optimization of the synthesis process of FMP to improve the yield and purity of the product. Additionally, further studies are needed to fully understand the mechanism of action of FMP and its biochemical and physiological effects.
合成方法
The synthesis of FMP involves a multi-step process that requires the use of various reagents and catalysts. The first step involves the reaction of 2-methoxybenzylamine with furoyl chloride, which results in the formation of 1-(2-furoyl)-4-(2-methoxybenzyl)piperazine. The compound is then purified through column chromatography to obtain a pure product. The synthesis of FMP has been extensively studied, and various modifications have been made to improve the yield and purity of the compound.
科学研究应用
FMP has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor effects. The compound has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and pain. FMP has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. The compound has also been found to exhibit potent anti-inflammatory and analgesic effects, making it a potential alternative to traditional painkillers.
属性
IUPAC Name |
furan-2-yl-[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-21-15-6-3-2-5-14(15)13-18-8-10-19(11-9-18)17(20)16-7-4-12-22-16/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDSLINTXVYLBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-2-yl[4-(2-methoxybenzyl)piperazin-1-yl]methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

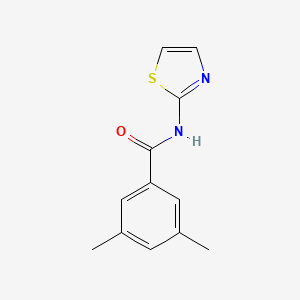
![2-benzyl-5-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5709057.png)
![N~1~-(4-fluorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5709068.png)
![N-(4-methoxy-2-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5709070.png)
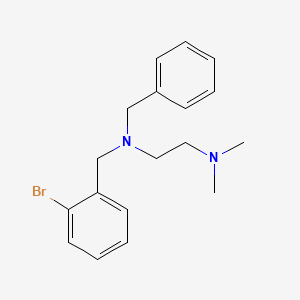
![N'-[(3,4-dimethylbenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5709098.png)

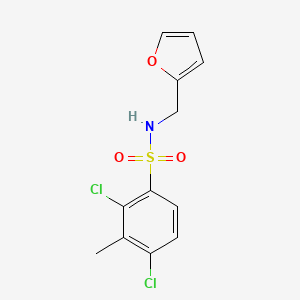
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(4-oxo-4H-chromen-3-yl)methylene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5709119.png)
![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B5709127.png)
![N-{3-[(2-methylbenzoyl)amino]phenyl}-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5709140.png)
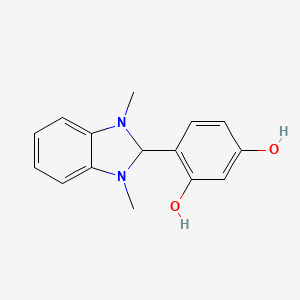
![N-(2,4-dimethylphenyl)-3-[(4-nitrophenyl)thio]propanamide](/img/structure/B5709154.png)
![diethyl 4-[4-(benzyloxy)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5709160.png)